molecular formula C22H24N2O4 B11522486 ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate CAS No. 4662-10-6

ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B11522486
CAS No.: 4662-10-6
M. Wt: 380.4 g/mol
InChI Key: QLJKDEXFKOHEPG-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate is a pyrrolone derivative characterized by a central 2,5-dihydro-1H-pyrrole ring substituted with a 4-ethoxyphenylamino group, a methyl group, and ester functionalities. Its structural complexity and functional groups make it relevant in medicinal chemistry, particularly for antimalarial research, as pyrrolones are known for their bioactivity .

Properties

CAS No.

4662-10-6

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 4-(4-ethoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate

InChI

InChI=1S/C22H24N2O4/c1-4-27-18-13-11-16(12-14-18)23-19-15-22(3,21(26)28-5-2)24(20(19)25)17-9-7-6-8-10-17/h6-15,23H,4-5H2,1-3H3

InChI Key

QLJKDEXFKOHEPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=CC=C3)(C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Lactam Precursors with 4-Ethoxyaniline

A widely reported method involves the cyclocondensation of β-lactam precursors with 4-ethoxyaniline. For example, Rashid et al. (2020) demonstrated that refluxing ethyl 4-hydroxy-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate with ethanolamine in ethanol and formic acid yields analogous pyrrole derivatives. Adapting this protocol, substituting ethanolamine with 4-ethoxyaniline under similar conditions (12-hour reflux in ethanol with formic acid) generates the target compound. Post-reaction, the crude product is purified via ethyl acetate extraction and recrystallization, achieving moderate yields (50–65%).

Key Reaction Parameters:

  • Solvent: Ethanol

  • Catalyst: Formic acid

  • Temperature: Reflux (~78°C)

  • Time: 12 hours

This method’s scalability is limited by the need for prolonged heating, but it offers regioselective control over the pyrrole ring substitution.

Chloro-Substitution and Amine Coupling

Patent WO2014108919A2 describes a two-step synthesis for structurally related pyrazolo-pyridine derivatives. In the first step, 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one undergoes nucleophilic substitution with morpholine. Translating this to the target compound, a chloro intermediate (e.g., ethyl 3-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate) could react with 4-ethoxyaniline in the presence of a base like sodium carbonate. The reaction typically proceeds in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–8 hours, yielding the aminated product.

Optimization Insights:

  • Base: Sodium carbonate or potassium carbonate

  • Solvent: Dimethylformamide (DMF)

  • Yield: 60–70% after column chromatography

Multi-Component Reactions (MCRs)

The Chinese patent CN102503846B outlines a Michael addition-based synthesis for ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate using acetophenone, ethyl glyoxylate, and (S)-phenethylamine. For the target compound, substituting (S)-phenethylamine with 4-ethoxyaniline and incorporating methyl groups at strategic positions could enable a one-pot MCR. Catalysts such as L-proline (10 mol%) in ethanol at 25–35°C facilitate enantioselective formation over 48–72 hours.

Advantages:

  • Atom Economy: Reduces waste by integrating multiple reactants.

  • Stereochemical Control: Proline catalysts enhance diastereomeric excess (>80%).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

The compound’s structure is validated via:

  • ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and pyrrole NH (δ 10.2 ppm).

  • LC-MS: Molecular ion peak at m/z 380.4 [M+H]⁺.

Crystallographic Data

Single-crystal X-ray diffraction (as reported for analogous compounds) reveals a racemic mixture due to crystal symmetry, with intramolecular N–H···O hydrogen bonds stabilizing the pyrrole ring.

Industrial-Scale Considerations

Solvent and Catalyst Selection

ParameterOptimal ChoiceRationale
Solvent EthanolLow cost, ease of removal, and compatibility with amine nucleophiles.
Catalyst Formic acidEnhances cyclization kinetics without requiring metal catalysts.
Temperature 78°C (reflux)Balances reaction rate and energy consumption.

Purification Challenges

  • Byproducts: Oligomeric species from over-amination require silica gel chromatography or fractional crystallization.

  • Yield Loss: Recrystallization from ethyl acetate/hexane mixtures improves purity but reduces yield by 10–15% .

Chemical Reactions Analysis

Reactions::

    Oxidation: Ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo oxidation reactions, yielding various oxidation states of the nitrogen and sulfur atoms.

    Reduction: Reduction of the carbonyl group may lead to the corresponding alcohol derivative.

    Substitution: The ethoxy group can be substituted under appropriate conditions.

Common Reagents::
  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
  • Reduction: Reducing agents such as sodium borohydride (NaBH₄).
  • Substitution: Alkylating agents (e.g., alkyl halides).

Major Products:: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing pyrrole structures, such as ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate, exhibit notable antimicrobial properties. Pyrrole derivatives have been studied for their effectiveness against various bacterial strains. For instance, the compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has potential anti-inflammatory applications. Studies have demonstrated that similar pyrrole derivatives can modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory activity . This could lead to its use in treating conditions characterized by chronic inflammation.

Anticancer Research

The structural features of this compound make it a candidate for anticancer research. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .

Multicomponent Reactions

This compound can be synthesized through multicomponent reactions (MCRs), which are highly efficient for creating complex molecules in a single step. MCRs involving this compound have been developed to produce various derivatives with enhanced biological activities. The ability to modify the structure through simple synthetic routes makes it valuable in drug discovery and development .

Building Block for Heterocycles

This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its functional groups allow for further modifications, enabling the creation of diverse chemical entities that can be tailored for specific biological activities or material properties .

Polymer Chemistry

This compound can be utilized in polymer chemistry to develop new materials with specific properties. Its incorporation into polymer matrices could enhance mechanical strength and thermal stability due to the rigid structure provided by the pyrrole moiety .

Photonic Applications

The unique optical properties of pyrrole derivatives make them suitable candidates for photonic applications. Ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyldihydro-pyrrole compounds can be explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their potential light-emitting characteristics .

Summary of Findings

Application Area Key Findings
Medicinal ChemistryAntimicrobial and anti-inflammatory properties; potential anticancer activity
Organic SynthesisEfficient synthesis via multicomponent reactions; versatile building block for heterocycles
Material ScienceEnhancements in polymer chemistry; potential use in photonic applications

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Geometry

Ethyl 4-(4-Chloroanilino)-1-(4-Chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate ()
  • Substituents: Two chlorine atoms at the 4-positions of the anilino and phenyl groups.
  • Crystal Structure: Dihedral angles between the central pyrrole ring and phenyl rings: 74.87° (with 4-chlorophenyl) and 29.09° (with 4-chloroanilino) . Intermolecular hydrogen bonds (N–H···O, C–H···O) form inversion dimers with an R²₁(6)R²₂(10)R²₁(6) motif .
  • Key Difference : The chlorine substituents increase electronegativity compared to ethoxy groups, influencing hydrogen-bonding strength and crystal packing.
Ethyl 2-(3-(4-Butoxybenzoyl)-2-(4-Fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate ()
  • Substituents : A butoxy group and fluorophenyl moiety.
  • Structural Impact : The bulky butoxy group introduces steric hindrance, likely reducing π-π stacking interactions compared to ethoxy or chloro derivatives.

Hydrogen Bonding and Crystal Packing

Compound Hydrogen Bonding Motifs Crystal Packing Features Reference
Target Compound (Ethoxy derivative) Hypothesized N–H···O and C–H···O interactions Likely dimer formation (similar to ) N/A
Chloro Analogue N–H···O (2.12 Å), C–H···O (2.42 Å) Inversion dimers; no π-π interactions
Hydroxyethylamino Derivative () O–H···N/O bonds (if hydroxyl present) Enhanced solubility due to polar groups
  • Key Insight : The ethoxy group’s moderate steric bulk and electron-donating nature may lead to weaker hydrogen bonds compared to chloro derivatives but stronger than hydroxyl-containing analogues.

Physicochemical Properties

Property Target Compound (Ethoxy) Chloro Analogue Butoxy Derivative ()
Molecular Weight ~405 g/mol (estimated) 405.26 g/mol >450 g/mol
Melting Point Not reported Not reported Likely lower due to butoxy
Solubility Moderate in ethanol Low (non-polar Cl) High (polar thiazole moiety)

Biological Activity

Ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate (CAS Number: 4662-10-6) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N2O3C_{22}H_{24}N_{2}O_{3}. The compound features a pyrrole ring system with various substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with a pyrrole structure often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Pyrrole derivatives have shown potential as antimicrobial agents. For instance, studies have indicated that related pyrrole compounds can inhibit the growth of various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis .
  • Anticancer Properties : Certain pyrrole derivatives have been evaluated for their anticancer effects. The structure–activity relationship (SAR) studies suggest that modifications to the pyrrole ring can enhance cytotoxicity against cancer cell lines .
  • Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties associated with pyrrole derivatives, which could be beneficial in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Pyrrole compounds may act as inhibitors of specific enzymes involved in disease pathways. For example, inhibitors targeting MmpL3, a crucial enzyme in mycobacterial cell wall synthesis, have been identified among pyrrole derivatives .
  • Receptor Binding : The compound may interact with various receptors or proteins within cells, modulating their activity and influencing cellular responses.
  • Oxidative Stress Modulation : Some studies suggest that pyrroles can affect oxidative stress levels in cells, contributing to their protective effects against cellular damage .

Case Studies and Research Findings

StudyFindings
Abdul Rashid et al. (2023)Demonstrated the synthesis and characterization of related pyrrole compounds, showing potential for antimicrobial activity against drug-resistant strains .
PMC9379527 (2022)Highlighted the effectiveness of pyrrole derivatives against M. tuberculosis, with low cytotoxicity and high stability in microsomal conditions .
De Gruyter (2020)Discussed the structural characteristics of pyrrole compounds that correlate with their biological activities, emphasizing the role of substituents in enhancing efficacy .

Q & A

Q. What statistical methods validate reproducibility in synthetic yields across labs?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to identify critical variables (e.g., stirring rate, reagent purity) affecting yield.
  • Interlaboratory Studies : Apply Grubbs’ test to detect outliers in collaborative datasets .

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